

# (S)-Tol-SDP: A Comprehensive Technical Guide to its Structure and Synthesis

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## Compound of Interest

Compound Name: (S)-Tol-SDP

Cat. No.: B3426518

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**(S)-Tol-SDP**, with the full chemical name (S)-(-)-7,7'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane, is a chiral bisphosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid spirobiindane backbone and axially chiral nature make it a privileged ligand for a variety of transition metal-catalyzed reactions, enabling high enantioselectivity in the synthesis of chiral molecules. This technical guide provides an in-depth overview of the structure and a detailed pathway for the synthesis of **(S)-Tol-SDP**, aimed at researchers, scientists, and professionals in drug development.

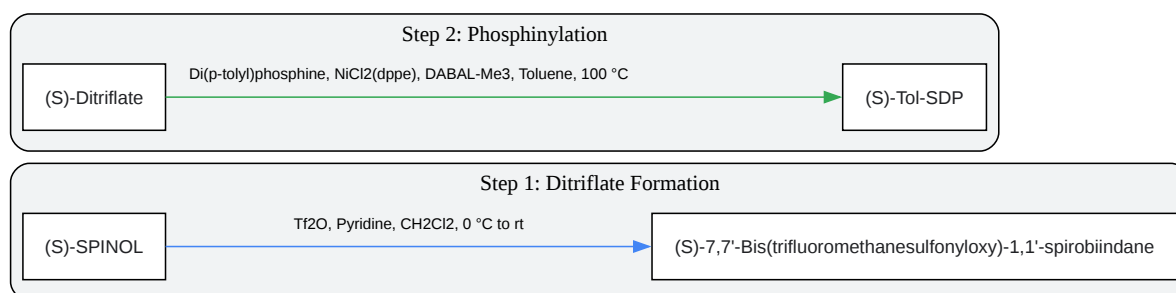
## Molecular Structure and Properties

**(S)-Tol-SDP** is characterized by a C<sub>2</sub>-symmetric spirobiindane core, with di-p-tolylphosphino groups substituted at the 7 and 7' positions. This specific arrangement creates a well-defined chiral environment around the metal center in its catalytic complexes.

Property	Value
CAS Number	817176-80-0[1]
Molecular Formula	C45H42P2[1]
Molecular Weight	644.76 g/mol [2]
Appearance	Solid[2]
Melting Point	154-161 °C[2]
Optical Activity	[ $\alpha$ ] <sub>22/D</sub> -206° (c = 1 in chloroform)[2]

## Synthesis Pathway

The synthesis of **(S)-Tol-SDP** is a multi-step process that begins with the enantiomerically pure (S)-1,1'-spirobiindane-7,7'-diol, commonly known as (S)-SPINOL. The synthetic route involves two key transformations: the formation of a ditriflate intermediate and a subsequent phosphinylation reaction.



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**Figure 1:** Synthesis Pathway of **(S)-Tol-SDP**.

## Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of **(S)-Tol-SDP**, based on established methodologies for the synthesis of analogous spirodiphosphine ligands.

## Step 1: Synthesis of (S)-7,7'-Bis(trifluoromethanesulfonyloxy)-1,1'-spirobiindane ((S)-SPINOL ditriflate)

Materials:

Reagent	Molar Mass ( g/mol )	Quantity	Moles
(S)-SPINOL	250.29	1.0 g	4.0 mmol
Pyridine	79.10	1.3 mL	16.0 mmol
Triflic Anhydride (Tf <sub>2</sub> O)	282.14	2.0 mL	12.0 mmol
Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	-	50 mL	-

Procedure:

- To a stirred solution of (S)-SPINOL (1.0 g, 4.0 mmol) and pyridine (1.3 mL, 16.0 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere at 0 °C, triflic anhydride (2.0 mL, 12.0 mmol) is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
- The reaction is quenched by the addition of water (20 mL).
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford (S)-SPINOL ditriflate as a white solid.

Expected Yield and Characterization:

Data Type	Result
Yield	~95%
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ 7.8-7.2 (m, Ar-H), 3.2-2.8 (m, $\text{CH}_2$ ), 2.4-2.1 (m, $\text{CH}_2$ )
$^{19}\text{F}$ NMR ( $\text{CDCl}_3$ , 376 MHz)	$\delta$ -73.5 (s)

## Step 2: Synthesis of (S)-7,7'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane ((S)-Tol-SDP)

Materials:

Reagent	Molar Mass ( g/mol )	Quantity	Moles
(S)-SPINOL ditriflate	514.43	2.06 g	4.0 mmol
Di(p-tolyl)phosphine	214.25	2.14 g	10.0 mmol
$\text{NiCl}_2(\text{dppe})$	528.04	0.21 g	0.4 mmol
DABAL- $\text{Me}_3$	256.32	1.03 g	4.0 mmol
Toluene	-	40 mL	-

Procedure:

- In a glovebox, a mixture of  $\text{NiCl}_2(\text{dppe})$  (0.21 g, 0.4 mmol) and DABAL- $\text{Me}_3$  (1.03 g, 4.0 mmol) in anhydrous toluene (20 mL) is stirred at room temperature for 30 minutes.
- To this solution, di(p-tolyl)phosphine (2.14 g, 10.0 mmol) is added, and the mixture is stirred for another 30 minutes.

- A solution of (S)-SPINOL ditriflate (2.06 g, 4.0 mmol) in anhydrous toluene (20 mL) is then added.
- The reaction mixture is heated to 100 °C and stirred for 24 hours.
- After cooling to room temperature, the reaction is quenched with water (30 mL).
- The mixture is extracted with ethyl acetate (3 x 30 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield **(S)-Tol-SDP** as a white solid.

Expected Yield and Characterization:

Data Type	Result
Yield	~80-90%
<sup>31</sup> P NMR (CDCl <sub>3</sub> , 162 MHz)	δ -13.5 (s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 7.3-6.8 (m, Ar-H), 3.1-2.7 (m, CH <sub>2</sub> ), 2.3 (s, CH <sub>3</sub> ), 2.2-1.9 (m, CH <sub>2</sub> )
Mass Spectrometry (ESI)	m/z calculated for C <sub>45</sub> H <sub>42</sub> P <sub>2</sub> [M+H] <sup>+</sup> : 645.28, found: 645.28

This guide provides a foundational understanding of the structure and synthesis of **(S)-Tol-SDP**. Researchers are advised to consult original research articles for further details and safety precautions before undertaking these experimental procedures.

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## References

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